Boc-Lys(Z)-OH (DCHA)
Description
N-cyclohexylcyclohexanamine (CAS: 101-83-7; IUPAC name: dicyclohexylamine, DCH) is a secondary amine composed of two cyclohexyl groups attached to a nitrogen atom. It is widely used as a counterion in pharmaceutical salts, such as the dicyclohexylamine salt of fumagillin, an antifungal agent . Its physicochemical properties, including high hydrophobicity and basicity (pKa ~10.5), make it suitable for stabilizing acidic drugs .
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid is a protected amino acid derivative. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups shield the amino functionalities, rendering the compound stable under acidic and basic conditions. This structure is critical in solid-phase peptide synthesis (SPPS) to prevent side reactions during coupling .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6.C12H23N/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);11-13H,1-10H2/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQERJWRZLXZNIO-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937636 | |
| Record name | N~6~-[(Benzyloxy)(hydroxy)methylidene]-N~2~-[tert-butoxy(hydroxy)methylidene]lysine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16948-04-2 | |
| Record name | L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16948-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N6-((Benzyloxy)carbonyl)-N2-((tert-butoxy)carbonyl)-L-lysine, compound with dicyclohexylamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016948042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~6~-[(Benzyloxy)(hydroxy)methylidene]-N~2~-[tert-butoxy(hydroxy)methylidene]lysine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N6-[(benzyloxy)carbonyl]-N2-[(tert-butoxy)carbonyl]-L-lysine, compound with dicyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Protection of Amino Groups
The compound’s structure features two protected amino groups:
-
ε-amino group : Protected with a tert-butoxycarbonyl (Boc) group.
-
α-amino group : Protected with a benzyloxycarbonyl (Z) group.
Boc Protection
The ε-amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in an alkaline aqueous solution (e.g., sodium bicarbonate) at 0–5°C. This step ensures selective protection without affecting other functional groups.
Z Protection
The α-amino group is protected using benzyl chloroformate (CbzCl) in dichloromethane (DCM) with a tertiary amine base (e.g., N-methylmorpholine) to scavenge HCl. Reaction temperatures are maintained below 10°C to minimize side reactions.
Carboxyl Group Activation
The carboxyl group of the protected lysine derivative is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in anhydrous DCM. This forms an active ester intermediate, facilitating subsequent salt formation.
Salt Formation with Dicyclohexylamine
The activated carboxyl group reacts with dicyclohexylamine (DCHA) in a polar aprotic solvent (e.g., N-methylpyrrolidone, NMP) at 80–90°C. This step yields the final compound as a crystalline salt.
Table 1: Key Reaction Parameters for Salt Formation
| Parameter | Optimal Range | Purpose |
|---|---|---|
| Temperature | 80–90°C | Enhances reaction kinetics |
| Solvent | NMP | Dissolves reactants and stabilizes intermediates |
| Molar Ratio (DCHA:Acid) | 1:1 | Ensures stoichiometric conversion |
| Reaction Time | 5–8 hours | Maximizes yield |
Industrial-Scale Production
Large-Scale Boc and Z Protection
Industrial synthesis employs continuous flow reactors for Boc and Z protection to improve efficiency and reduce waste. Automated systems control reagent addition and temperature, achieving >90% yield for each protection step.
Solvent Recovery Systems
NMP is recovered via vacuum distillation (90–95% recovery rate) and reused, aligning with green chemistry principles. This reduces production costs and environmental impact.
Crystallization and Purification
The final product is purified using anti-solvent crystallization with petroleum ether. Anhydrous sodium sulfate removes residual moisture, yielding >98% purity.
Table 2: Industrial Process Metrics
| Metric | Performance |
|---|---|
| Overall Yield | 85–91% |
| Purity | ≥98% |
| Solvent Recovery Rate | 90–95% |
Critical Analysis of Methodologies
Challenges in Scalability
-
Side Reactions : Elevated temperatures during salt formation risk epimerization of the chiral center. Industrial processes mitigate this via precise temperature control.
-
Cost of DCHA : High-purity dicyclohexylamine contributes to ~30% of total production costs. Alternatives like cyclohexylamine are under investigation.
Case Study: Optimization of NMP Utilization
A 2024 pilot study demonstrated that increasing NMP-to-reactant mass ratios from 1:6 to 1:8 improved crystallization yields by 12%. However, higher ratios (>1:10) led to solvent entrapment in the crystal lattice, reducing purity.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Z protecting groups under acidic or hydrogenation conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation with palladium on carbon (Pd/C) for Z removal.
Coupling: DCC and NHS in the presence of a base like N-methylmorpholine (NMM) in an organic solvent such as dimethylformamide (DMF).
Major Products Formed
Deprotection: Lysine with free amino and carboxyl groups.
Coupling: Peptides with extended chains incorporating lysine residues.
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the design and synthesis of peptide-based drugs.
Bioconjugation: Utilized in the modification of biomolecules for various applications, including imaging and diagnostics.
Mechanism of Action
The primary mechanism of action of N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid involves its role as a protecting group in peptide synthesis. The Boc and Z groups protect the amino and carboxyl groups of lysine, respectively, preventing unwanted side reactions during peptide bond formation. The protecting groups can be selectively removed under specific conditions to yield the desired peptide product .
Comparison with Similar Compounds
Key Findings :
- Dicyclohexylamine’s dual cyclohexyl groups enhance lipophilicity compared to cyclohexylamine, making it preferable for non-polar drug formulations .
- The 6-(N-Methylbenzamido)hexanoic acid-cyclohexylamine salt exhibits amphiphilic properties due to its hybrid structure, enabling use in industrial emulsifiers .
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic Acid vs. Related Amino Acid Derivatives
Key Findings :
Biological Activity
N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid is a complex organic compound with significant potential in medicinal chemistry and biochemistry. Its unique structural features, including cyclohexyl groups and various functional moieties, enhance its biological activity, particularly in enzyme-substrate interactions and protein folding studies. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Structural Characteristics
The compound's structure can be broken down as follows:
- Cyclohexyl Groups : These confer unique chemical properties and enhance solubility.
- Amino Acid Derivatives : The presence of protected amino groups allows for specific interactions with enzymes and receptors.
- Functional Groups : The inclusion of carboxylic acids and amines increases reactivity and utility in synthetic chemistry.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Cyclohexyl Groups | Enhance solubility and reactivity |
| Protected Amino Groups | Facilitate enzyme interactions |
| Functional Groups | Increase chemical reactivity |
Biological Activity
N-cyclohexylcyclohexanamine exhibits notable biological activities primarily due to its role as a protected amino acid. Upon deprotection, it can interact with various molecular targets, including enzymes involved in metabolic processes.
- Enzyme Interactions : The compound can serve as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
- Protein Folding : It plays a role in the folding of proteins, which is critical for their functionality.
Study 1: Enzyme Interaction
A study investigated the interaction of N-cyclohexylcyclohexanamine with serine proteases. The results indicated that the compound could effectively inhibit enzymatic activity, suggesting potential applications in drug development targeting protease-related diseases.
Study 2: Protein Folding
Research on protein folding dynamics revealed that the compound could stabilize intermediate states during the folding process. This stabilization is crucial for understanding misfolding diseases such as Alzheimer's.
Synthesis Methods
The synthesis of N-cyclohexylcyclohexanamine typically involves several steps to ensure high yields and purity. Key methods include:
- Formation of Protected Amino Acids : Utilizing Boc (tert-butoxycarbonyl) protection strategies to create stable intermediates.
- Cyclization Reactions : Employing cyclization techniques to form the cyclohexyl groups integral to the compound's structure.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Protection of Amino Acids | Use of Boc protection for stability |
| Cyclization | Formation of cyclohexyl structures |
Toxicity Profile
While N-cyclohexylcyclohexanamine shows promise in various applications, its toxicity profile requires careful consideration during experimental procedures. Preliminary studies suggest low toxicity; however, detailed toxicological assessments are necessary for safe handling and application in pharmaceuticals.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing N-cyclohexylcyclohexanamine, and how can purity be optimized?
- Synthesis : Cyclohexanamine derivatives are typically synthesized via reductive amination of cyclohexanone using reagents like lithium aluminum hydride (LiAlH4) . Multi-step protocols may involve protecting group strategies to isolate intermediates.
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (using ethanol/water mixtures) ensures high purity (>98%) . Monitor by TLC or HPLC.
Q. Which spectroscopic techniques are critical for characterizing the hexanoic acid derivative's structure?
- NMR : H and C NMR confirm stereochemistry (e.g., (2S)-configuration) and carbamate group placement .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₁₅H₂₂N₄O₄: expected [M+H]⁺ = 322.16) .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C) confirm carbamate groups .
Intermediate Research Questions
Q. How should experimental conditions be designed to assess the compound’s stability under varying pH and temperature?
- Methodology :
- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; analyze degradation via HPLC .
- Thermal Stability : Use TGA/DSC to monitor decomposition temperatures (e.g., melting point: 226–231°C) .
- Key Insight : The benzyloxycarbonyl (Cbz) group may hydrolyze under acidic conditions, requiring pH-controlled storage .
Q. How can researchers resolve contradictions between solubility data and observed bioactivity?
- Approach :
- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as cyclodextrin complexes .
- Bioactivity Validation : Compare in vitro activity (e.g., enzyme inhibition assays) across solubility-adjusted samples to isolate confounding factors .
Advanced Research Questions
Q. What is the mechanistic role of stereochemistry in the compound’s receptor-binding affinity?
- Strategy :
- Enantioselective Synthesis : Prepare (2S)- and (2R)-isomers via chiral auxiliaries (e.g., Evans oxazolidinones) .
- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify affinity differences .
Q. How can computational methods predict interactions between the compound and biological targets?
- Protocol :
- Molecular Docking : Use AutoDock Vina with X-ray structures (e.g., PDB: 3Q6X) to map binding poses .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes .
Key Methodological Recommendations
- Contradiction Analysis : Use orthogonal assays (e.g., SPR + ITC) to validate conflicting binding data .
- SAR Studies : Synthesize analogs with modified cyclohexyl or carbamate groups to map pharmacophore requirements .
- Toxicity Screening : Prioritize in vitro models (e.g., HepG2 cells) before advancing to zebrafish or rodent studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
